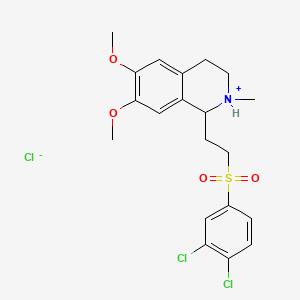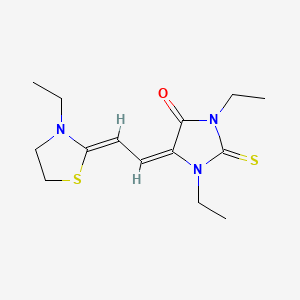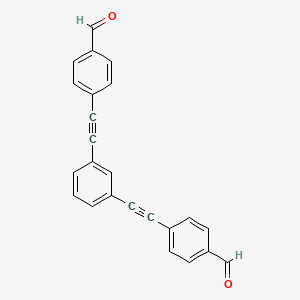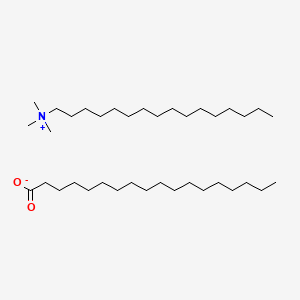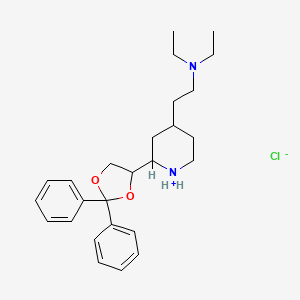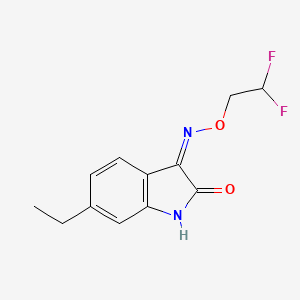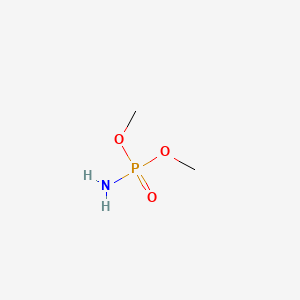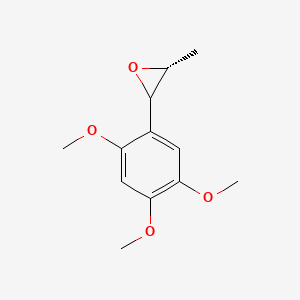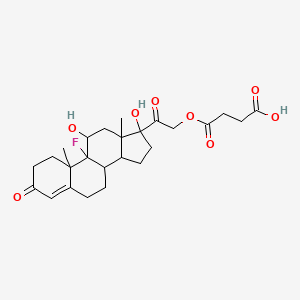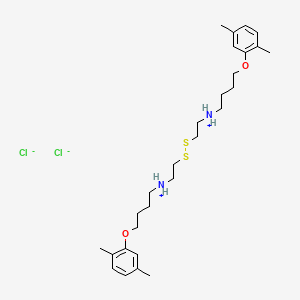
N,N'-Dithiodiethylenebis(4-(2,5-xylyloxy)butylamine) dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dithiodiethylenebis(4-(2,5-xylyloxy)butylamine) dihydrochloride is a complex organic compound with a unique structure that includes disulfide linkages and xylyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dithiodiethylenebis(4-(2,5-xylyloxy)butylamine) dihydrochloride typically involves the reaction of 4-(2,5-dimethylphenoxy)butylamine with dithiodiethylene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sodium methoxide and methanol, which facilitate the reaction by providing the necessary environment for the disulfide linkages to form .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and cost-effectiveness. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Dithiodiethylenebis(4-(2,5-xylyloxy)butylamine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bonds, forming thiols.
Substitution: The xylyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or dithiothreitol (DTT) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
N,N’-Dithiodiethylenebis(4-(2,5-xylyloxy)butylamine) dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and disulfide bond formation.
Mécanisme D'action
The mechanism of action of N,N’-Dithiodiethylenebis(4-(2,5-xylyloxy)butylamine) dihydrochloride involves its ability to interact with disulfide bonds in proteins and other biomolecules. The compound can modulate the redox state of these bonds, thereby affecting the structure and function of the target molecules. This interaction is crucial in pathways related to oxidative stress and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(2,4-Dibenzhydryl-6-cycloalkylphenyl)butane-2,3-diimine: A compound with similar disulfide linkages but different aromatic substituents.
N,N’-Ethylene bridged 1,2,4-1H-triazole fused ring compounds: These compounds also feature disulfide linkages and are used in various applications.
Uniqueness
N,N’-Dithiodiethylenebis(4-(2,5-xylyloxy)butylamine) dihydrochloride is unique due to its specific combination of xylyloxy groups and disulfide linkages, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
38920-78-4 |
|---|---|
Formule moléculaire |
C28H46Cl2N2O2S2 |
Poids moléculaire |
577.7 g/mol |
Nom IUPAC |
4-(2,5-dimethylphenoxy)butyl-[2-[2-[4-(2,5-dimethylphenoxy)butylazaniumyl]ethyldisulfanyl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C28H44N2O2S2.2ClH/c1-23-9-11-25(3)27(21-23)31-17-7-5-13-29-15-19-33-34-20-16-30-14-6-8-18-32-28-22-24(2)10-12-26(28)4;;/h9-12,21-22,29-30H,5-8,13-20H2,1-4H3;2*1H |
Clé InChI |
GPOFMBIKPSQYQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)OCCCC[NH2+]CCSSCC[NH2+]CCCCOC2=C(C=CC(=C2)C)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


